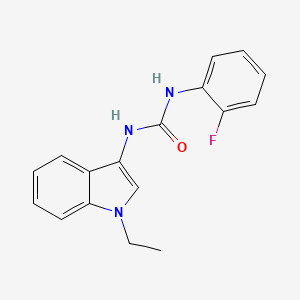
1-(1-ethyl-1H-indol-3-yl)-3-(2-fluorophenyl)urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(1-ethyl-1H-indol-3-yl)-3-(2-fluorophenyl)urea is an organic compound that belongs to the class of ureas It is characterized by the presence of an indole ring substituted with an ethyl group at the nitrogen atom and a fluorophenyl group attached to the urea moiety
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(1-ethyl-1H-indol-3-yl)-3-(2-fluorophenyl)urea typically involves the reaction of 1-ethyl-1H-indole-3-carboxylic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 2-fluoroaniline in the presence of a base, such as triethylamine, to yield the desired urea compound. The reaction conditions generally include:
Temperature: Room temperature to reflux
Solvent: Dichloromethane or tetrahydrofuran
Reaction Time: Several hours to overnight
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
化学反应分析
Types of Reactions: 1-(1-ethyl-1H-indol-3-yl)-3-(2-fluorophenyl)urea can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized to form oxindole derivatives.
Reduction: The urea moiety can be reduced to form corresponding amines.
Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Lithium aluminum hydride or catalytic hydrogenation.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: Oxindole derivatives.
Reduction: Amines.
Substitution: Substituted phenyl derivatives.
科学研究应用
1-(1-ethyl-1H-indol-3-yl)-3-(2-fluorophenyl)urea has several scientific research applications, including:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its ability to interact with biological targets.
Material Science: The compound can be used in the development of novel materials with specific electronic or optical properties.
Biological Studies: It serves as a probe to study various biochemical pathways and molecular interactions.
作用机制
The mechanism of action of 1-(1-ethyl-1H-indol-3-yl)-3-(2-fluorophenyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic processes.
相似化合物的比较
1-(1-ethyl-1H-indol-3-yl)-3-phenylurea: Lacks the fluorine atom on the phenyl ring.
1-(1-methyl-1H-indol-3-yl)-3-(2-fluorophenyl)urea: Has a methyl group instead of an ethyl group on the indole ring.
1-(1-ethyl-1H-indol-3-yl)-3-(4-fluorophenyl)urea: The fluorine atom is positioned differently on the phenyl ring.
Uniqueness: 1-(1-ethyl-1H-indol-3-yl)-3-(2-fluorophenyl)urea is unique due to the specific positioning of the ethyl group on the indole ring and the fluorine atom on the phenyl ring. These structural features contribute to its distinct chemical and biological properties, making it a valuable compound for various applications.
属性
IUPAC Name |
1-(1-ethylindol-3-yl)-3-(2-fluorophenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16FN3O/c1-2-21-11-15(12-7-3-6-10-16(12)21)20-17(22)19-14-9-5-4-8-13(14)18/h3-11H,2H2,1H3,(H2,19,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWRIUTSACPIOMW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C2=CC=CC=C21)NC(=O)NC3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16FN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
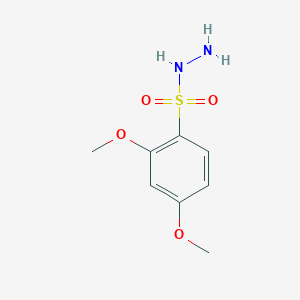
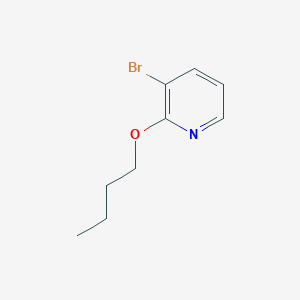
![N-[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-3,4-dimethoxybenzamide](/img/structure/B2818793.png)
![1-[(1-Cyanocyclohexyl)carbamoyl]ethyl 3-acetamidobenzoate](/img/structure/B2818795.png)
![2-(methylsulfanyl)-N-[3-(1H-pyrazol-5-yl)phenyl]pyridine-3-carboxamide](/img/structure/B2818797.png)
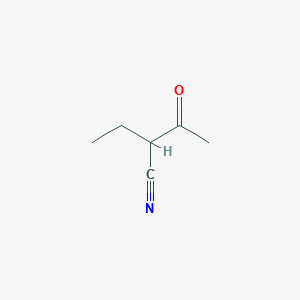
![(5E)-5-[(2-hydroxyphenyl)methylidene]-2-(4-phenylpiperazin-1-yl)-4,5-dihydro-1,3-thiazol-4-one](/img/structure/B2818799.png)
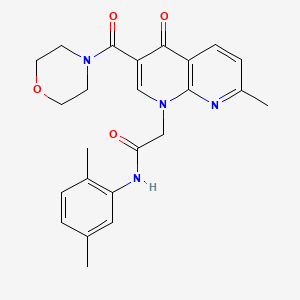
![4-[4-(dimethylamino)phenyl]-3-methyl-1H,4H,5H,6H,7H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B2818804.png)
![N-(3,5-dimethylphenyl)-2-[(2-ethylphenyl)amino]-5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazoline-8-carboxamide](/img/structure/B2818806.png)
![Dimethyl 2-{4-[(2-thienylcarbonyl)amino]phenyl}malonate](/img/structure/B2818807.png)
![[5-(2-Chlorophenyl)-1,3,4-oxadiazol-2-yl]methanol](/img/structure/B2818808.png)
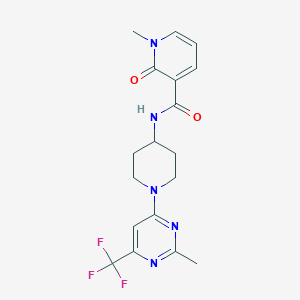
![N1-(benzo[d][1,3]dioxol-5-yl)-N2-(4-sulfamoylphenethyl)oxalamide](/img/structure/B2818812.png)
